molecular formula C8H12N2O3S B14830091 N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide

N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide

Cat. No.: B14830091
M. Wt: 216.26 g/mol
InChI Key: MBWLFCDLZCCQOO-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a methylamino group, and a methanesulfonamide group attached to a phenyl ring.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

N-[3-hydroxy-5-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-9-6-3-7(5-8(11)4-6)10-14(2,12)13/h3-5,9-11H,1-2H3

InChI Key

MBWLFCDLZCCQOO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)O)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrophenol and methanesulfonyl chloride.

    Reduction: The nitro group of 3-nitrophenol is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Methylation: The amino group is then methylated using methyl iodide in the presence of a base such as sodium hydroxide.

    Sulfonation: Finally, the methylamino group is sulfonated using methanesulfonyl chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-sulfonated product.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxy-5-(2-(methylamino)ethyl)phenyl)methanesulfonamide: Similar structure but with an ethyl group instead of a methyl group.

    N-(3-Aminophenyl)methanesulfonamide: Lacks the hydroxy and methylamino groups.

    1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Contains a trifluoromethanesulfonamide group and a tetrazole moiety.

Uniqueness

N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an α1-adrenergic receptor agonist sets it apart from other similar compounds .

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